molecular formula C16H13NS B1184053 4-[5-(1-Pentynyl)-2-thienyl]benzonitrile

4-[5-(1-Pentynyl)-2-thienyl]benzonitrile

Cat. No.: B1184053
M. Wt: 251.347
InChI Key: KCTRRGXUTFNDNS-UHFFFAOYSA-N
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Description

4-[5-(1-Pentynyl)-2-thienyl]benzonitrile is a heteroaromatic compound featuring a benzonitrile core linked to a 2-thienyl moiety substituted with a 1-pentynyl group at the 5-position. The benzonitrile group acts as a strong electron-withdrawing unit, while the thiophene ring contributes π-conjugation, making the compound relevant in materials science and medicinal chemistry. Its structural framework allows for tunable electronic properties, which are critical in applications such as organic electronics, nonlinear optics (NLO), and as intermediates in drug discovery .

Properties

Molecular Formula

C16H13NS

Molecular Weight

251.347

IUPAC Name

4-(5-pent-1-ynylthiophen-2-yl)benzonitrile

InChI

InChI=1S/C16H13NS/c1-2-3-4-5-15-10-11-16(18-15)14-8-6-13(12-17)7-9-14/h6-11H,2-3H2,1H3

InChI Key

KCTRRGXUTFNDNS-UHFFFAOYSA-N

SMILES

CCCC#CC1=CC=C(S1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzonitrile-Thiophene Derivatives

Compound Name Substituents on Thiophene Key Functional Groups Synthesis Method Applications Reference
4-[5-(1-Pentynyl)-2-thienyl]benzonitrile 1-Pentynyl (C≡C-C₃H₇) Nitrile, Alkyne Palladium-catalyzed coupling NLO materials, Drug intermediates
4-[5-(4-Formylphenyl)-2-thienyl]benzonitrile 4-Formylphenyl (CHO-C₆H₄) Nitrile, Aldehyde Reductive amination Antiparasitic agents (e.g., Leishmania)
2-Fluoro-4-(5-(4-methoxyphenyl)-2-thienyl)benzonitrile (MOT) 4-Methoxyphenyl (CH₃O-C₆H₄) Nitrile, Methoxy, Fluoro Suzuki-Miyaura coupling Fluorosolvatochromic probes
4-(4-(5-Butylfuran-2-yl)-5-(p-tolyl)thiophen-2-yl)benzonitrile (25b) 5-Butylfuran, p-Tolyl Nitrile, Alkyl, Furan Pd-catalyzed C–H activation Organic semiconductors
(Z)-4-(1-Cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (A) Vinyl-linked furan Nitrile, Vinyl, Furan Knoevenagel condensation NLO composites

Photophysical and Electronic Properties

  • MOT and DMAT (): Fluorinated derivatives exhibit solvent-dependent emission shifts (fluorosolvatochromism). MOT shows a 50 nm redshift in polar solvents due to intramolecular charge transfer (ICT) .
  • Compound A (): Displays strong NLO susceptibility (χ⁽³⁾ ≈ 10⁻¹² esu) when embedded in a PVK matrix, attributed to the push-pull effect between nitrile and furan groups .

Key Research Findings

Substituent-Driven Property Modulation :

  • Electron-withdrawing groups (e.g., nitrile, fluoro) enhance ICT and NLO performance .
  • Bulky alkyl chains (e.g., butyl in 25b) improve thermal stability but reduce solubility .

Biological Relevance :

  • Formylphenyl-substituted analogs show promise in treating neglected tropical diseases like leishmaniasis .

Material Science Applications :

  • Thiophene-benzonitrile hybrids are versatile in designing emissive layers for OLEDs and NLO composites .

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